5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class, which is known for its antibacterial properties. This compound is characterized by its unique structure that includes an aminomethyl group and a fluorophenyl moiety, contributing to its biological activity. The compound is of significant interest in medicinal chemistry due to its potential applications in treating bacterial infections.
The compound can be classified under the broader category of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen. Oxazolidinones have been extensively studied for their antibacterial properties, particularly in the development of new antibiotics to combat resistant strains of bacteria. The specific compound 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has been documented in various patents and scientific literature as a derivative with promising pharmacological profiles .
The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can be approached through several methods, primarily involving the cyclization of appropriate precursors. One common method involves the condensation of an aromatic carbamate with a protected nitrogen-containing reagent. This reaction typically requires a base and is performed under controlled temperature conditions to ensure optimal yields.
Technical Details:
The molecular formula of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is , with a molecular weight of 295.31 g/mol. The structure features:
The InChI key for this compound is VXIWZOWWQMRVRF-NSHDSACASA-N, which allows for easy identification in chemical databases .
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can participate in various chemical reactions typical of oxazolidinones. These include:
The reaction pathways are often influenced by the presence of functional groups on the aromatic ring, which can alter reactivity and selectivity .
The mechanism of action for compounds like 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. Oxazolidinones bind to the bacterial ribosome at the 50S subunit, preventing the formation of functional ribosomal complexes necessary for protein synthesis. This action is crucial against Gram-positive bacteria, including those resistant to other antibiotic classes.
Studies have shown that modifications in the structure can enhance binding affinity and antibacterial activity through improved interactions with ribosomal components .
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has potential applications in:
Research continues into optimizing derivatives for improved pharmacological profiles and reduced side effects .
Oxazolidinones represent a distinct class of synthetic antibacterial agents characterized by a 2-oxazolidinone core structure. The clinical validation of this pharmacophore commenced with linezolid (approved in 2000), which demonstrated potent activity against resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid’s mechanism involves binding to the 23S ribosomal RNA of the 50S subunit, thereby inhibiting bacterial protein synthesis initiation. The scaffold’s synthetic versatility permitted extensive structural exploration, particularly at the C-ring (para-position of the N-aryl substituent) and the C-5 acetamide group. Early research focused on overcoming target-based resistance and reducing toxicity (e.g., myelosuppression), but recent efforts prioritize broadening spectrum activity to encompass challenging Gram-negative pathogens [2].
The structural evolution of oxazolidinones progressed through systematic modifications:
Table 1: Key Oxazolidinone Antibacterial Agents in Historical Context
Compound | Core Structural Features | Spectrum of Activity | Development Status |
---|---|---|---|
Linezolid | 3-(3-Fluoro-4-morpholinophenyl) C-ring; C-5 acetamide | Gram-positive bacteria | Approved (2000) |
Tedizolid | 3-(Pyridinyl) C-ring; C-5 hydroxymethyl | Gram-positive bacteria | Approved (2014) |
5-(Aminomethyl)-3-(4-fluorophenyl) analog | 3-(4-Fluorophenyl) C-ring; C-5 aminomethyl hydrochloride | Gram-positive; Gram-negative (research) | Preclinical research |
Analogues 3e/8d/8o* | Diverse C-ring modifications (e.g., aryl/alkynyl) | Pan-Gram-negative (including P. aeruginosa) | Investigational |
*Identified in structure-uptake relationship studies [2]
Synthetic methodologies for oxazolidinones evolved in parallel. Chiral auxiliaries like Evans’ oxazolidinones enabled enantioselective synthesis, while cyclization strategies employed:
The compound 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (molecular formula: C₁₀H₁₁FN₂O₂; hydrochloride salt: C₁₀H₁₂ClFN₂O₂, MW 246.67 g/mol [1] [5]) serves as a pivotal intermediate and pharmacophore model. Its structural attributes underpin two key research applications:
Gram-Negative Permeation Optimization:The 4-fluorophenyl C-ring represents a minimalistic yet strategically selected moiety for probing outer membrane (OM) permeation in Gram-negative bacteria. Studies demonstrate that small C-ring alterations significantly impact accumulation in Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. Specifically:
Table 2: Molecular Features Influencing Antibacterial Activity
Structural Element | Physicochemical Contribution | Biological Impact |
---|---|---|
2-Oxazolidinone core | Hydrogen-bond acceptor (C=O); moderate polarity | Ribosomal P-site binding; target engagement |
4-Fluorophenyl C-ring | Increased lipophilicity (π-system + F); metabolic stability | Enhanced OM permeation; CYP450 resistance |
C-5 aminomethyl group | Cationic center (protonated at physiological pH) | Porin-facilitated uptake; efflux evasion |
Hydrochloride salt | Enhanced aqueous solubility | Improved bioavailability in in vitro assays |
Scaffold for Targeted Analog Synthesis:As a synthetically tractable intermediate, this compound enables focused library generation. Key reactions include:
Recent investigations confirm that derivatives bearing this core exhibit activity against linezolid-resistant strains when combined with OM permeabilizers (e.g., polymyxin B nonapeptide analogs). This positions it as a versatile scaffold for hybrid antibiotics targeting multidrug-resistant Gram-negative infections [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: